Validated In Vivo FLT3 Inhibition: Tumor Growth Suppression in AML Xenograft Model
In a direct application of this specific compound (denoted SC-203048), a study demonstrated that it functions as a selective FLT3 inhibitor. Combined treatment with the NF-κB inhibitor Parthenolide showed a synergistic effect on inhibiting AML xenograft tumor growth in vivo, a response not achievable with the FLT3 inhibitor alone [1]. This provides a direct quantitative efficacy benchmark for the target compound in a disease-relevant animal model.
| Evidence Dimension | In vivo AML xenograft tumor growth inhibition |
|---|---|
| Target Compound Data | SC-203048 demonstrated strong inhibition of tumor growth in combination with Parthenolide. |
| Comparator Or Baseline | SC-203048 alone showed a less pronounced effect; Parthenolide alone was not tested as a single agent in this context, but the synergy is the key differentiator. |
| Quantified Difference | A synergistic effect was observed between SC-203048 and Parthenolide, indicating that while SC-203048 alone has some efficacy, its combination leads to a significantly greater inhibition of tumor growth. |
| Conditions | Human THP-1 AML xenograft model in athymic BALB/c nude mice; SC-203048 administered at 10 μg/kg [2]. |
Why This Matters
This establishes the compound's primary value proposition: its capacity to act as a selective FLT3 inhibitor with validated in vivo efficacy, forming a basis for combination therapy strategies.
- [1] Wang C, Lu J, Wang Y, Bai S, Wang Y, Wang L, Sheng G. Combined effects of FLT3 and NF-κB selective inhibitors on acute myeloid leukemia in vivo. J Biochem Mol Toxicol. 2012 Jan;26(1):35-43. PMID: 21928377. View Source
- [2] Table 1 from Wang et al. 2012, summarizing in vivo treatment regimen and model details, as curated by PMC. View Source
